molecular formula C8H4BrClF3NO B6266367 2-bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one CAS No. 1260783-51-4

2-bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one

Cat. No.: B6266367
CAS No.: 1260783-51-4
M. Wt: 302.5
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Description

2-bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. It is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one typically involves the halogenation of a pyridine derivative. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyridine with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds followed by their subsequent halogenation. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often in the presence of a base and under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one
  • 2-bromo-1-[2-bromo-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one
  • 2-fluoro-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one

Uniqueness

2-bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.

Properties

CAS No.

1260783-51-4

Molecular Formula

C8H4BrClF3NO

Molecular Weight

302.5

Purity

90

Origin of Product

United States

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